NCB-0846 is a small-molecule inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) [ [], []]. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, TGF-β signaling, and procollagen trafficking [ [], [], []]. It is often found overexpressed in various cancer types, making it an attractive target for developing novel cancer therapeutics [ [], [], [], [], []].
NCB-0846 is a small-molecule inhibitor targeting the Traf2- and Nck-interacting kinase, also known as TNIK. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer and lung cancer. NCB-0846 has demonstrated significant anti-cancer effects in preclinical studies, highlighting its promise as a novel treatment option.
NCB-0846 was identified through structure-activity relationship studies aimed at developing selective inhibitors of TNIK. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of TNIK, thereby inhibiting its kinase activity. The compound was first reported in a study that detailed its synthesis and biological evaluation against colorectal cancer stemness and other cancer types .
The synthesis of NCB-0846 involves several key steps that focus on constructing its complex molecular framework. The compound is derived from a benzimidazole scaffold, which is modified to enhance its potency and selectivity for TNIK.
Technical details regarding specific reaction conditions or reagents used are often proprietary or detailed in experimental sections of related publications .
The molecular structure of NCB-0846 has been elucidated through X-ray crystallography, revealing its binding conformation within the ATP-binding site of TNIK.
The structure also indicates stereochemical configurations that significantly influence its inhibitory potency; for instance, the diastereomer NCB-0970 shows reduced activity due to unfavorable interactions .
NCB-0846 undergoes specific chemical reactions when interacting with TNIK:
This mechanism is critical for understanding how NCB-0846 can sensitize cancer cells to other treatments such as ionizing radiation and chemotherapy agents like cisplatin .
The mechanism of action of NCB-0846 centers on its ability to inhibit TNIK activity, which is pivotal in Wnt signaling:
This dual action—targeting both signaling pathways and enhancing sensitivity to other therapies—positions NCB-0846 as a promising candidate for combination therapies in cancer treatment.
NCB-0846 exhibits several notable physical and chemical properties:
These properties are crucial for evaluating its potential as a therapeutic agent.
NCB-0846 holds significant promise for various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2